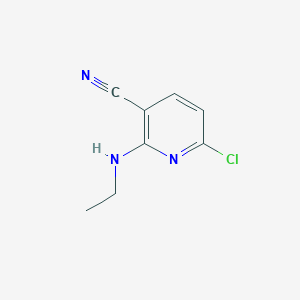

6-Chloro-2-ethylaminonicotinonitrile

Description

6-Chloro-2-ethylaminonicotinonitrile is a pyridine derivative characterized by a chloro group at position 6, an ethylamine substituent at position 2, and a nitrile group at position 3. This compound belongs to the nicotinonitrile family, which is widely studied for applications in agrochemicals, pharmaceuticals, and organic synthesis. Its structure enables diverse reactivity, particularly in nucleophilic substitution and hydrogen bonding interactions.

Properties

CAS No. |

82360-76-7 |

|---|---|

Molecular Formula |

C8H8ClN3 |

Molecular Weight |

181.62 g/mol |

IUPAC Name |

6-chloro-2-(ethylamino)pyridine-3-carbonitrile |

InChI |

InChI=1S/C8H8ClN3/c1-2-11-8-6(5-10)3-4-7(9)12-8/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

VYCNLIFBEYERKX-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=C(C=CC(=N1)Cl)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical parameters for 6-Chloro-2-ethylaminonicotinonitrile and its closest analogs:

Detailed Analysis of Analogous Compounds

2-(6-Chloropyridin-2-yl)acetonitrile (CAS 40381-90-6)

- Structural Differences : Replaces the ethylamine group at position 2 with an acetonitrile moiety.

- However, the electron-withdrawing nitrile group enhances electrophilicity at position 2, favoring SNAr reactions.

- Applications : Primarily used in coordination chemistry as a ligand precursor .

2,6-Dichloropyridine-3-carbonitrile (CAS 1195189-83-3)

- Structural Differences : Contains dual chloro substituents (positions 2 and 6) instead of ethylamine and chloro.

- Functional Impact : The dichloro substitution increases steric hindrance and electronegativity, making it less reactive toward nucleophiles but more stable under acidic conditions.

- Applications : A key intermediate in herbicide synthesis and Suzuki-Miyaura cross-coupling reactions .

6-((Cyclopropylmethyl)amino)nicotinonitrile (CAS 730982-05-5)

- Structural Differences : Substitutes ethylamine with a cyclopropylmethylamine group at position 4.

- Applications : Investigated in kinase inhibition studies for anticancer therapies .

2-Amino-6-chloronicotinonitrile (CAS 5350-93-6)

- Structural Differences: Features an amino group at position 2 instead of ethylamine.

- Functional Impact: The amino group enhances solubility in polar solvents and enables conjugation with carbonyl compounds, broadening utility in heterocyclic synthesis.

- Applications : Used in antiviral and antibiotic precursor synthesis .

Key Research Findings and Trends

Substituent-Driven Reactivity : Ethylamine and cyclopropylmethylamine substituents improve bioavailability compared to simpler amines or halogens, as seen in kinase inhibitor studies .

Electron-Withdrawing Effects : Nitrile and chloro groups direct electrophilic substitution to specific positions, enabling regioselective synthesis .

Biological Activity: Amino and ethylamine derivatives show higher binding affinity to biological targets than halogenated analogs, suggesting their superiority in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.